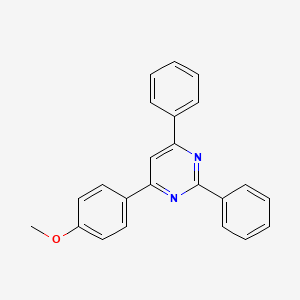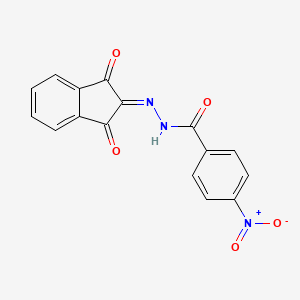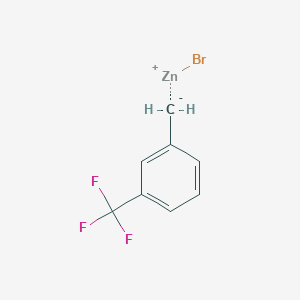
(3-(Trifluoromethyl)benzyl)zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Trifluoromethyl)benzyl)zinc bromide is an organozinc compound widely used in organic synthesis. It is particularly valued for its role in cross-coupling reactions, where it serves as a nucleophile. The compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further bonded to a zinc bromide unit. This unique structure imparts specific reactivity and stability to the compound, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (3-(Trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{(3-(Trifluoromethyl)benzyl) bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: (3-(Trifluoromethyl)benzyl)zinc bromide primarily undergoes nucleophilic substitution reactions. It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, aryl halides, bases (e.g., potassium carbonate)
Conditions: Typically carried out in an inert atmosphere, at temperatures ranging from room temperature to 100°C, depending on the specific reaction requirements.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: In organic chemistry, (3-(Trifluoromethyl)benzyl)zinc bromide is used as a reagent in the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it a versatile tool for constructing carbon-carbon bonds.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and the products of its reactions are often explored for their biological activities. For instance, biaryl compounds synthesized using this compound may exhibit pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of biaryl compounds makes it valuable for manufacturing high-performance polymers and electronic materials.
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)benzyl)zinc bromide in cross-coupling reactions involves the formation of a palladium complex. The compound acts as a nucleophile, transferring the (3-(Trifluoromethyl)benzyl) group to the palladium center. This is followed by the transmetalation step, where the (3-(Trifluoromethyl)benzyl) group is transferred to the aryl halide, forming the desired biaryl product. The overall process can be summarized as follows:
- Oxidative addition of the aryl halide to the palladium catalyst.
- Transmetalation with this compound.
- Reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- (3-(Trifluoromethyl)benzyl) bromide
- (3-(Trifluoromethyl)benzyl)magnesium bromide
- (3-(Trifluoromethyl)benzyl)lithium
Uniqueness: Compared to its analogs, (3-(Trifluoromethyl)benzyl)zinc bromide offers a unique balance of reactivity and stability. While (3-(Trifluoromethyl)benzyl)magnesium bromide and (3-(Trifluoromethyl)benzyl)lithium are highly reactive, they are also more sensitive to moisture and air. This compound, on the other hand, provides a more controlled reactivity, making it suitable for a broader range of synthetic applications.
Properties
IUPAC Name |
bromozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3.BrH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKRCIVAXWDII-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C(F)(F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
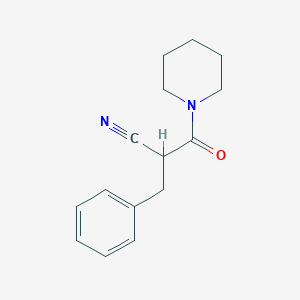
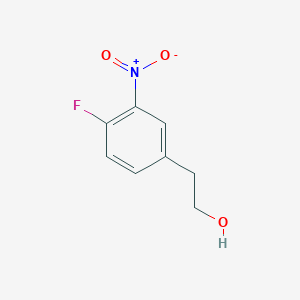
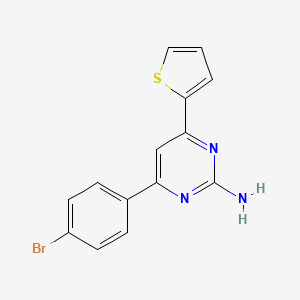
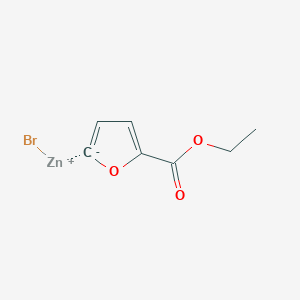
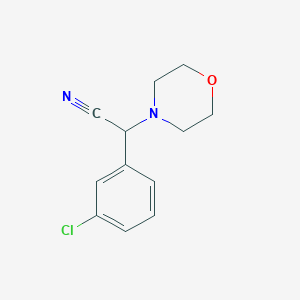

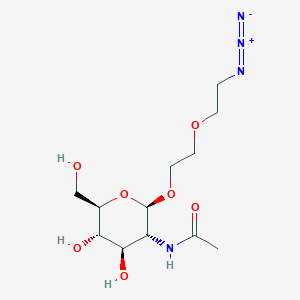
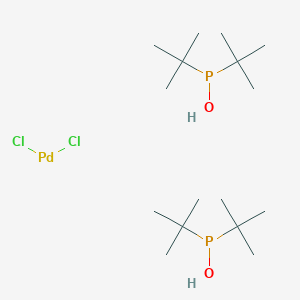
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)

![7-Bromodispiro[2.0.2.1]heptane](/img/structure/B6316872.png)
